molecular formula C11H13BrN2O3 B12839124 2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide

2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide

Cat. No.: B12839124
M. Wt: 301.14 g/mol
InChI Key: WDHBXJSJOOEIHI-UHFFFAOYSA-N
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Description

2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide is a complex organic compound that features a bromophenyl group attached to an oxetane ring, which is further connected to a hydroxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide typically involves multiple steps. One common approach starts with the preparation of 3-(3-bromophenyl)oxetane, which is then subjected to further reactions to introduce the hydroxyacetohydrazide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .

Scientific Research Applications

2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions, while the oxetane ring provides a rigid framework that can influence the compound’s binding affinity. The hydroxyacetohydrazide moiety can form hydrogen bonds, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)oxetane: Shares the oxetane and bromophenyl groups but lacks the hydroxyacetohydrazide moiety.

    2-(3-(3-Bromophenyl)oxetan-3-yl)acetic acid: Similar structure but with an acetic acid group instead of hydroxyacetohydrazide.

Uniqueness

2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide is unique due to the presence of the hydroxyacetohydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

2-[3-(3-bromophenyl)oxetan-3-yl]-2-hydroxyacetohydrazide

InChI

InChI=1S/C11H13BrN2O3/c12-8-3-1-2-7(4-8)11(5-17-6-11)9(15)10(16)14-13/h1-4,9,15H,5-6,13H2,(H,14,16)

InChI Key

WDHBXJSJOOEIHI-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Br)C(C(=O)NN)O

Origin of Product

United States

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